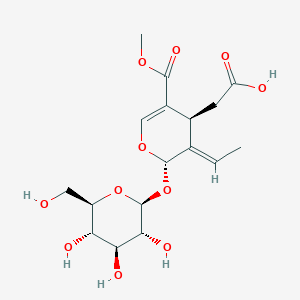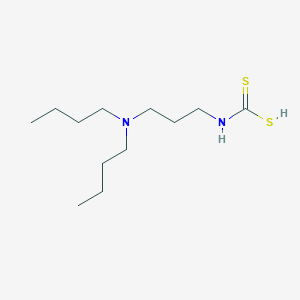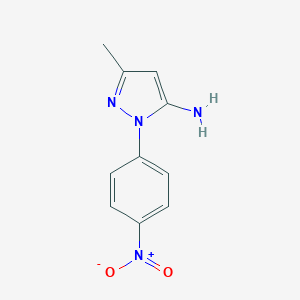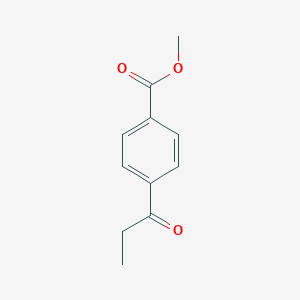
Methyl 4-propionylbenzoate
Vue d'ensemble
Description
Methyl 4-propionylbenzoate is a chemical compound related to various benzoate esters, which are often used in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties. While the provided papers do not directly discuss methyl 4-propionylbenzoate, they do provide insights into similar compounds, such as methyl 4-hydroxybenzoate (also known as methyl paraben) and its derivatives, which can be used to infer certain aspects of methyl 4-propionylbenzoate's characteristics .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 4-propionylbenzoate could potentially be achieved through similar condensation reactions or by functional group transformations starting from related benzoate esters.
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Polymorphic forms of methyl paraben have been studied, showing different hydrogen-bonded chain geometries . These findings indicate that methyl 4-propionylbenzoate may also exhibit polymorphism and a complex hydrogen bonding network, which could influence its physical properties and stability.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. For example, the title compound in was characterized by spectroscopic techniques and its reactivity descriptors were studied using density functional theory (DFT). The iodination of methyl 4-tri-n-butylstannylbenzoate and related compounds has been investigated, demonstrating the potential for halogenation reactions . These studies suggest that methyl 4-propionylbenzoate could undergo similar reactions, such as halogenation or nucleophilic substitutions, depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate and its derivatives have been extensively studied. The polymorphic forms of methyl paraben exhibit different melting points, indicating that the physical state of these compounds can vary significantly . The alkaline hydrolysis of methyl 4-hydroxybenzoate esters has been shown to be significantly accelerated in the frozen state compared to the liquid state . This suggests that the stability and reaction kinetics of methyl 4-propionylbenzoate could also be temperature-dependent. Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification indicates that esterification reactions are relevant for these types of compounds .
Applications De Recherche Scientifique
Analysis and Detection Techniques
Hirshfeld Surface and Theoretical Analysis : Methyl 4-hydroxybenzoate, similar in structure to Methyl 4-propionylbenzoate, has been analyzed using Hirshfeld surface analysis and computational calculations (Gaussian 09W program, Hartree Fock, and Density Functional Theory). This study provides insights into the molecular determinants of pharmaceutical activity through the analysis of energies of frontier orbitals and chemical quantum parameters (Sharfalddin et al., 2020).
Microemulsion Electrokinetic Chromatography : This technique has been developed for the determination of 4-hydroxybenzoates (related to Methyl 4-propionylbenzoate) and their impurities in foods, cosmetics, and pharmaceuticals. It demonstrates selectivity and quantitativeness for various esters of 4-hydroxybenzoic acid (Mahuzier et al., 2001).
Environmental and Health Impact Studies
- Parabens in Aquatic Environments : Research on parabens, esters of para-hydroxybenzoic acid, which include compounds structurally similar to Methyl 4-propionylbenzoate, shows their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, they are ubiquitous in surface water and sediments, potentially acting as weak endocrine disrupter chemicals (Haman et al., 2015).
Drug and Cosmetics Preservation
Use in Pharmaceutical Formulations : Parabens, including compounds like Methyl 4-propionylbenzoate, are used as preservatives in pharmaceutical products. This study details the analytical method for detecting parabens in pharmaceuticals and presents data on their occurrence in various products (Moreta et al., 2015).
Effects on Adipocyte Differentiation : Parabens, a group including structurally related compounds to Methyl 4-propionylbenzoate, have been studied for their effects on adipogenesis in murine cells and human adipose-derived multipotent stromal cells. This suggests a potential link between these compounds and obesity (Hu et al., 2013).
Agricultural Applications
- Use in Fungicide Formulations : Methyl 4-propionylbenzoate related compounds have been used in agriculture for controlling fungal diseases. Nanoparticles containing these fungicides have been shown to change the release profiles of bioactive compounds and reduce toxicity in the environment and humans (Campos et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-propanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQWZCJVDZOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-propionylbenzoate | |
CAS RN |
17745-40-3 | |
| Record name | methyl 4-propanoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

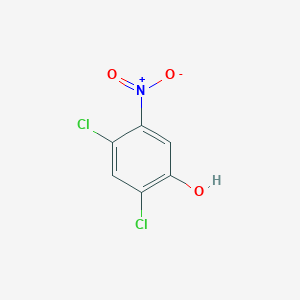
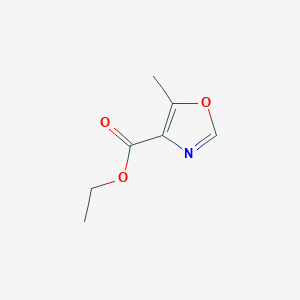
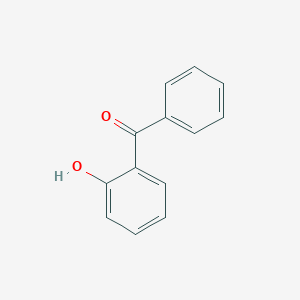
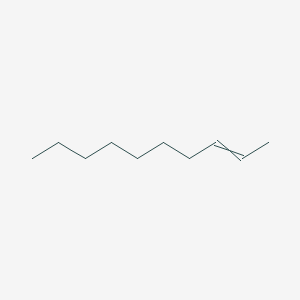
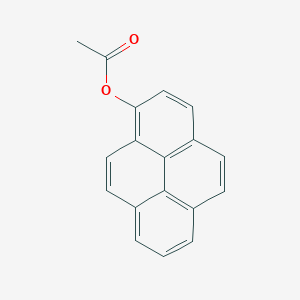
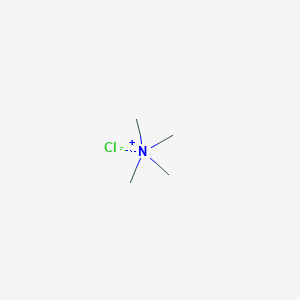
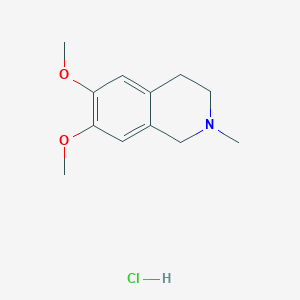



![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
